ELA-14 (human)

GPCR Signaling Biased Agonism Functional Selectivity

Select ELA-14 (human) (Elabela 19-32) for its rigorously quantified dual-pathway APJ activation profile—Gαi1 (EC50 8.6 nM) and β-arrestin-2 (EC50 166 nM)—with a characterized 19-fold signaling bias. Unlike generic APJ agonists, this 14-amino acid minimal bioactive fragment (Ki 0.93 nM, MW 1707.03) delivers picomolar cardiac potency (LVDP EC50 1.5 pM) in Langendorff models and validated fluorescent derivatization paths (ELA488/ELA647). A matched negative control peptide (CAS 1885873-44-8) is available to ensure assay specificity.

Molecular Formula C75H119N25O17S2
Molecular Weight 1707.0 g/mol
Cat. No. B2641321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameELA-14 (human)
Molecular FormulaC75H119N25O17S2
Molecular Weight1707.0 g/mol
Structural Identifiers
InChIInChI=1S/C75H119N25O17S2/c1-40(2)33-49(93-67(111)54-20-12-29-98(54)69(113)48(25-32-119-5)91-66(110)53(38-118)96-60(104)45(18-10-27-84-74(78)79)88-59(103)44(17-9-26-83-73(76)77)89-61(105)47-23-24-57(102)87-47)63(107)92-50(35-43-36-82-39-86-43)64(108)95-52(37-101)65(109)90-46(19-11-28-85-75(80)81)62(106)97-58(41(3)4)71(115)99-30-13-21-55(99)68(112)94-51(34-42-15-7-6-8-16-42)70(114)100-31-14-22-56(100)72(116)117/h6-8,15-16,36,39-41,44-56,58,101,118H,9-14,17-35,37-38H2,1-5H3,(H,82,86)(H,87,102)(H,88,103)(H,89,105)(H,90,109)(H,91,110)(H,92,107)(H,93,111)(H,94,112)(H,95,108)(H,96,104)(H,97,106)(H,116,117)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-/m0/s1
InChIKeyLKYSPGTYQNANFL-GYVBEWGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ELA-14 (human) Procurement Guide: Quantified Potency and Sequence Specifications for APJ Receptor Research


ELA-14 (human), also known as Elabela(19-32), is a 14-amino acid endogenous peptide fragment of the ELA-32 prohormone. It acts as a potent agonist at the apelin (APJ) receptor with a validated binding affinity (Ki) of 0.93 nM . The peptide features a pyroglutamate (Glp) modification at its N-terminus and has a molecular weight of 1707.03 g/mol with the sequence XRRCMPLHSRVPFP (X = Glp) . As a bioactive tool compound, ELA-14 engages both Gαi1 protein signaling (EC50 = 8.6 nM) and β-arrestin-2 recruitment (EC50 = 166 nM) pathways, establishing its utility as a dual-pathway APJ activator in cardiovascular and GPCR signaling research .

Why Apelin-13 or ELA-32 Cannot Substitute for ELA-14: Quantitative Rationale for Specific Peptide Selection


Generic substitution among APJ receptor agonists is scientifically unsound due to divergent biased signaling profiles, metabolic stability constraints, and distinct structure-activity determinants. Unlike the full-length ELA-32 precursor, ELA-14 represents a defined minimal bioactive fragment with validated binding and functional activity, eliminating confounding variables from uncharacterized precursor processing. When compared to the canonical agonist apelin-13, ELA-14 displays a significantly different bias factor between G protein activation and β-arrestin recruitment—a functional fingerprint with direct implications for receptor trafficking and downstream physiological outcomes [1]. Furthermore, while [Pyr1]apelin-13 demonstrates comparable binding affinity, the C-terminal residue requirements for ELA-14 signaling (Arg28 through Pro32, plus His26) are distinct from the apelin pharmacophore, as established by alanine scanning mutagenesis [2]. These molecular differences translate to quantifiable disparities in receptor internalization efficiency, ex vivo cardiac contractility (LVDP EC50), and the availability of matched negative control reagents essential for experimental rigor [3].

ELA-14 (human) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Biased Agonism Quantified: ELA-14 Exhibits a 19-Fold G Protein Preference Relative to β-Arrestin Recruitment

ELA-14 demonstrates functional selectivity toward Gαi1 protein activation (EC50 = 8.6 nM) compared to β-arrestin-2 recruitment (EC50 = 166 nM), yielding a bias factor of approximately 19-fold toward G protein-dependent signaling . This pathway preference carries procurement significance because the balance between G protein and β-arrestin signaling dictates distinct cellular outcomes—including receptor desensitization kinetics, internalization trafficking, and downstream transcriptional programs [1]. While direct bias factor calculations for apelin-13 under identical assay conditions are not uniformly reported across all studies, the quantitative EC50 differential for ELA-14 provides a defined functional fingerprint that enables researchers to select a tool compound with characterized signaling bias rather than an uncharacterized analog.

GPCR Signaling Biased Agonism Functional Selectivity

Receptor Internalization Efficacy: ELA-14 Demonstrates Slightly Reduced Potency Versus Apelin-13

In direct comparative assessments, ELA-14 exhibits slightly reduced potency relative to apelin-13 and the full-length ELA peptide in eliciting APJ receptor internalization . While the exact fold-difference is not reported as a discrete numeric value in available sources, the qualitative hierarchy (apelin-13 > ELA-14) is consistently documented [1]. This differential internalization efficiency is functionally relevant: reduced receptor internalization may preserve cell surface receptor availability and alter the temporal dynamics of signaling desensitization, a consideration for experiments requiring sustained pathway activation. Procurement decisions involving receptor trafficking studies should account for this comparator-based difference rather than assuming functional equivalence among APJ agonists.

Receptor Trafficking Internalization Assay APJ Pharmacology

Ex Vivo Cardiac Contractility: ELA-14 Exhibits Picomolar Potency (EC50 = 1.5 pM) in Langendorff-Perfused Rat Heart

ELA-14 produces concentration-dependent positive inotropic effects in the Langendorff-perfused isolated rat heart preparation, with an EC50 of 1.5 pM for changes in left ventricular developed pressure (LVDP) over a concentration range of 0.001 to 0.3 nM . This picomolar potency in an intact cardiac tissue preparation represents a functional readout that integrates receptor activation, tissue-level signal amplification, and physiological contractile response—a different pharmacological dimension than isolated binding or cellular signaling assays. While comparable LVDP EC50 data for apelin-13 under identical Langendorff conditions are not reported in the available sources, the 1.5 pM EC50 value establishes a benchmark for functional cardiac potency that can be referenced in cardiovascular pharmacology studies .

Cardiac Physiology Langendorff Preparation Inotropic Effects

In Vivo Hemodynamic Activity: ELA-14 Reduces Arterial Pressure in Rat Hearts and Is Metabolically Labile (t1/2 < 2 min)

ELA-14 demonstrates in vivo biological activity, reducing arterial pressure in rat hearts upon administration . This hemodynamic effect confirms the peptide's capacity to engage cardiovascular APJ receptors in a whole-animal context, translating cellular and ex vivo findings to integrative physiology. However, ELA-14 exhibits rapid metabolic clearance in rat plasma, with a reported half-life of less than 2 minutes (t1/2 < 2 min) . This short plasma half-life is a critical procurement consideration for in vivo experimental design: acute administration protocols (bolus injection with immediate hemodynamic monitoring) are feasible, whereas sustained infusion or chronic dosing studies require alternative formulation strategies, stabilized analogs, or continuous delivery approaches. The availability of a matched negative control peptide (ELA-14 negative control, CAS 1885873-44-8) further enables rigorous in vivo experimental design .

In Vivo Pharmacology Hemodynamics Peptide Stability

Critical Residue Determinants: Alanine Scan Identifies C-Terminal and His26 Requirements for ELA-14 Binding and Signaling

Alanine scanning mutagenesis of ELA-14 identified specific residues essential for APJ receptor binding and signaling: the C-terminal pentapeptide sequence (Arg28, Val29, Pro30, Phe31, Pro32) and His26 are critical for functional activity [1]. This SAR mapping is procurement-relevant because it defines the molecular determinants that distinguish ELA-14 from other APJ ligands. Unlike the apelin pharmacophore, which features a distinct C-terminal recognition motif, ELA-14's reliance on the Arg-Val-Pro-Phe-Pro sequence and His26 establishes a unique binding footprint on the APJ receptor [2]. For researchers engineering stabilized analogs, fluorescent conjugates (e.g., ELA488 and ELA647), or structure-activity studies, this residue-level information enables rational design decisions and validates the choice of ELA-14 as a characterized starting scaffold rather than an uncharacterized fragment.

Structure-Activity Relationship Alanine Scanning Peptide Engineering

Fluorescent Ligand Development: ELA-14 Serves as a Validated Scaffold for ELA488 and ELA647 Imaging Probes

ELA-14 has been successfully derivatized to generate two validated fluorescent APJ receptor ligands: ELA488 and ELA647 [1]. These probes were pharmacologically characterized using radioligand binding and functional in vitro assays, confirming that fluorophore conjugation does not abrogate receptor engagement. The successful generation of fluorescent derivatives from the ELA-14 scaffold distinguishes it from uncharacterized peptide fragments whose tolerance for chemical modification is unknown. By contrast, parallel fluorescent ligands were also generated from [Pyr1]apelin-13 (apelin488 and apelin647), enabling direct comparative imaging studies of APJ receptor pharmacology using two structurally distinct ligand scaffolds [2]. For researchers requiring imaging-compatible APJ probes or seeking to develop novel tool compounds, ELA-14 offers a validated starting point with documented derivatization feasibility.

Fluorescent Ligands GPCR Imaging Tool Compound Development

ELA-14 (human) Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Biased GPCR Signaling Studies Requiring Characterized G Protein Preference

Investigators studying functional selectivity at the APJ receptor should procure ELA-14 for its defined 19-fold bias toward Gαi1 activation (EC50 = 8.6 nM) over β-arrestin-2 recruitment (EC50 = 166 nM). This characterized bias factor enables experimental designs that dissect G protein-dependent versus arrestin-dependent signaling outcomes, an approach validated in the broader apelin receptor pharmacology literature [1]. Procurement of ELA-14 for biased signaling studies is further supported by the availability of established functional assays for both pathways, enabling dose-response comparisons across G protein and β-arrestin readouts within the same experimental system.

Ex Vivo Cardiac Function Assessment in Langendorff-Perfused Heart Preparations

Cardiovascular physiologists utilizing the Langendorff isolated perfused heart model can procure ELA-14 based on its established picomolar potency (EC50 = 1.5 pM) for increasing left ventricular developed pressure (LVDP) [1]. The concentration-response relationship over 0.001–0.3 nM provides a validated dosing reference for acute positive inotropic studies. Given the compound's rapid plasma clearance (t1/2 < 2 min) , ex vivo perfusion represents an optimal experimental format that circumvents metabolic limitations while enabling direct assessment of cardiac contractile responses to APJ receptor activation.

Fluorescent Probe Development and APJ Receptor Imaging Applications

Researchers developing imaging tools for APJ receptor localization and trafficking should select ELA-14 as a starting scaffold, given its successful derivatization into validated fluorescent ligands ELA488 and ELA647 [1]. The availability of parallel probes derived from [Pyr1]apelin-13 (apelin488 and apelin647) enables comparative pharmacological imaging studies using two structurally distinct ligand families targeting the same receptor. Procurement decisions for imaging applications should note that the alanine scan data identifying critical ELA-14 residues (Arg28–Pro32 and His26) provides guidance for conjugation site selection to preserve receptor binding affinity.

Acute In Vivo Hemodynamic Studies with Matched Negative Control Validation

Investigators conducting acute in vivo cardiovascular pharmacology studies can procure ELA-14 for its demonstrated arterial pressure-lowering effects in rat models [1]. Experimental designs should account for the compound's short plasma half-life (<2 min) by employing bolus administration protocols with immediate hemodynamic monitoring. Procurement of the matched ELA-14 negative control peptide (CAS 1885873-44-8) is essential for establishing assay specificity and ruling out non-specific peptide effects, a critical validation step that distinguishes ELA-14 from APJ agonists lacking commercially available negative control reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for ELA-14 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.